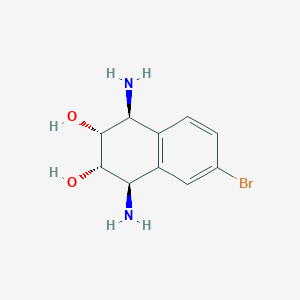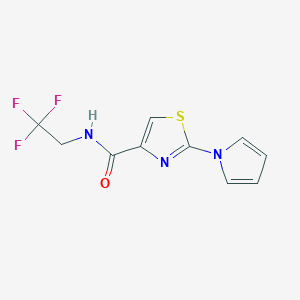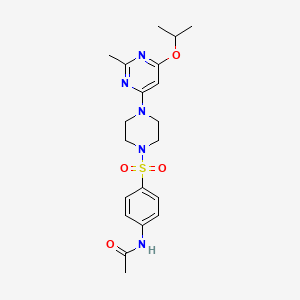![molecular formula C21H21FN2O2 B2876462 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide CAS No. 899964-13-7](/img/structure/B2876462.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide” is a synthetic compound. The molecule contains a total of 39 bond(s), including 21 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 tertiary amide .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropanecarbonyl group attached to a 3,4-dihydro-2H-quinolin-6-yl group, which is further attached to a 4-fluorophenyl acetamide group .Applications De Recherche Scientifique
Structural Aspects and Fluorescence Properties
Structural studies of amide-containing isoquinoline derivatives have revealed that these compounds can form gels with mineral acids or crystalline solids depending on the anion's structure. Such compounds, including variants of the specified chemical, exhibit interesting fluorescence properties when protonated or interacted with certain substances. For example, compounds have shown much stronger fluorescence emission at lower wavelengths than their parent compounds, indicating potential applications in fluorescence-based sensors or markers (Karmakar, Sarma, & Baruah, 2007).
Antagonistic and Agonistic Activities
Compounds related to the specified chemical, particularly those with imidazo[1,5-a]quinoxaline structures, have been identified to bind with high affinity to the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies. These findings suggest potential applications in neurological research and drug development, as the compounds exhibit diverse activities from antagonists to full agonists (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
GPCR Ligands and Anticancer Applications
Novel cyclopropyl-ethynyl-phenyl quinolines have been evaluated as G-Protein Coupled Receptor (GPCR) ligands, showcasing significant PI3-Kinase inhibition potential. Their thrombolytic potential against cancer invasion, along with appreciable enhancements in breast and skin cancer cell lines, underscores their potential as a new class of anticancer drugs with thrombolytic effects (Thangarasu, Thamarai Selvi, & Manikandan, 2018).
Chemosensors for Metal Ion Detection
A chemosensor based on similar structural frameworks has demonstrated remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. Such sensors, capable of monitoring Zn2+ concentrations in living cells and water samples with high sensitivity and selectivity, highlight the chemical's relevance in environmental monitoring and biological research (Park et al., 2015).
Synthesis and Medicinal Chemistry
Research into the synthesis of related quinoline derivatives has led to the development of intermediates for drugs like pitavastatin, indicating the chemical's importance in the synthesis of pharmaceuticals targeting conditions such as hyperlipidemia (Wang Zhixiang, 2008).
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-17-7-3-14(4-8-17)12-20(25)23-18-9-10-19-16(13-18)2-1-11-24(19)21(26)15-5-6-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWQWTMNQVZKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)


![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2876383.png)

![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)




![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)
![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)